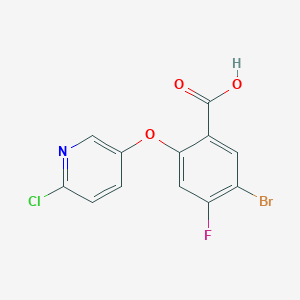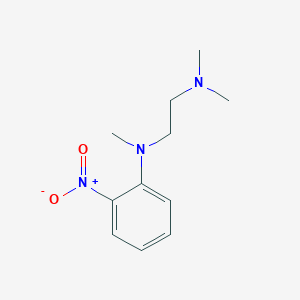![molecular formula C27H21N3O4 B8458259 N-[2-(3-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide](/img/structure/B8458259.png)
N-[2-(3-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-[2-(3-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide) is a complex organic molecule that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of an imidazole ring, a benzyloxy group, and an acetamido group attached to a benzopyran core. Benzopyran derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide) typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of the Imidazole Ring: The imidazole ring can be attached through a condensation reaction between an imidazole derivative and a phenyl group.
Acetamido Group Addition: The acetamido group can be introduced through an acylation reaction using acetic anhydride and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound) may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the imidazole ring or the acetamido group, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl ring and the benzopyran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and strong bases (e.g., sodium hydride) are commonly employed.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzopyran and phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-[2-(3-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies, receptor binding assays, and cellular uptake experiments.
Medicine
In medicinal chemistry, this compound) is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional group versatility.
Wirkmechanismus
The mechanism of action of N-[2-(3-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The benzopyran core can interact with hydrophobic pockets in proteins, affecting their function. The acetamido group may form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-(imidazol-1-yl)-phenyl]-3-hydroxy-6-acetamido-4H-1-benzopyran-4-one): Similar structure but with a hydroxy group instead of a benzyloxy group.
(3-(imidazol-1-yl)-phenyl]-3-benzyloxy-6-amino-4H-1-benzopyran-4-one): Similar structure but with an amino group instead of an acetamido group.
(3-(imidazol-1-yl)-phenyl]-3-benzyloxy-6-acetamido-4H-1-benzopyran-2-one): Similar structure but with a different position of the carbonyl group.
Uniqueness
The uniqueness of N-[2-(3-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide) lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an imidazole ring and a benzopyran core allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C27H21N3O4 |
|---|---|
Molekulargewicht |
451.5 g/mol |
IUPAC-Name |
N-[2-(3-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide |
InChI |
InChI=1S/C27H21N3O4/c1-18(31)29-21-10-11-24-23(15-21)25(32)27(33-16-19-6-3-2-4-7-19)26(34-24)20-8-5-9-22(14-20)30-13-12-28-17-30/h2-15,17H,16H2,1H3,(H,29,31) |
InChI-Schlüssel |
ITKTYXCSOBZOTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(=C(C2=O)OCC3=CC=CC=C3)C4=CC(=CC=C4)N5C=CN=C5 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[3-(tert-butyl)-4-methoxy-5-nitrophenyl]-1-ethanone](/img/structure/B8458183.png)

![Methyl 1-[(2,5-dimethylphenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B8458200.png)








![3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propan-1-ol](/img/structure/B8458247.png)


